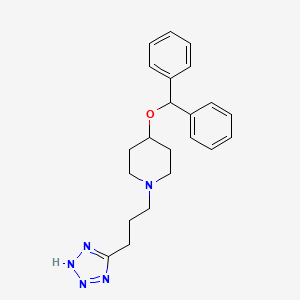
HQL-79
描述
HQL-79 是一种选择性口服活性的人类造血前列腺素 D 合成酶抑制剂。 该酶负责将前列腺素 H2 转换为前列腺素 D2,后者在过敏反应和炎症反应中起着重要作用 。 This compound 已被广泛研究,因为它在治疗过敏和哮喘方面的潜在治疗应用 .
准备方法
合成路线和反应条件
HQL-79 通过一系列化学反应合成,这些反应涉及四唑环的形成以及二苯甲氧基基团连接到哌啶环上 。合成路线通常包括:
- 通过环化反应形成四唑环。
- 将二苯甲氧基基团连接到哌啶环上。
- 最终产物的纯化和表征。
工业生产方法
This compound 的工业生产涉及扩大实验室中使用的合成路线。 这包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产物的产率和纯度高 .
化学反应分析
反应类型
HQL-79 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰 this compound 中存在的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要生成物
这些反应产生的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可用于进一步的研究和开发 .
科学研究应用
HQL-79 具有广泛的科学研究应用,包括:
化学: 用作研究造血前列腺素 D 合成酶抑制的工具化合物。
生物学: 研究其在调节免疫反应和炎症中的作用。
医学: 在治疗过敏和炎症性疾病(如哮喘和过敏性鼻炎)方面具有潜在的治疗应用。
工业: 用于开发新型抗炎和抗过敏药物
作用机制
HQL-79 通过选择性抑制人类造血前列腺素 D 合成酶发挥作用。 该酶催化前列腺素 H2 转换为前列腺素 D2,后者是过敏和炎症反应中的关键介质 。 This compound 结合到酶的催化位点,阻止前列腺素 D2 的形成,从而减少炎症和过敏反应 .
相似化合物的比较
类似化合物
TFC-007: 另一种具有类似抗炎特性的造血前列腺素 D 合成酶抑制剂。
HPGDS 抑制剂 I: 一种用于研究的强效造血前列腺素 D 合成酶抑制剂。
TAS-204: 一种选择性造血前列腺素 D 合成酶抑制剂,具有潜在的治疗应用.
HQL-79 的独特性
This compound 具有独特的特点,因为它作为人类造血前列腺素 D 合成酶抑制剂具有高度的选择性和效力。 它已显示出对其他前列腺素合成酶(如环氧合酶-1 和环氧合酶-2)的影响最小,使其成为研究前列腺素 D2 在过敏和炎症反应中的特定作用的宝贵工具 .
生物活性
HQL-79 is a selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme involved in the synthesis of prostaglandin D2 (PGD2). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory and allergic conditions.
This compound operates primarily by inhibiting the production of PGD2, which is known to play a significant role in various inflammatory processes. The compound exhibits competitive inhibition against PGH2 and non-competitive inhibition against glutathione (GSH) with inhibition constants (Ki) of 5 µM and 3 µM, respectively .
In Vivo Studies
-
Muscle Necrosis Models : In studies involving mdx mice, a model for muscular dystrophy, this compound significantly reduced necrotic muscle volume and inflammatory markers. The treatment resulted in a decrease in CD11b mRNA levels, indicating reduced macrophage infiltration in necrotic tissues .
- Dosage : Mice were administered this compound at 30 mg/kg/day.
- Outcome : At day 4 post-treatment, muscle necrosis was reduced to 70% of the control levels, demonstrating potent anti-inflammatory effects.
- Airway Inflammation : In models of airway inflammation, this compound administration led to a notable decrease in PGD2 production without affecting other prostanoids like PGE2 and PGF2α. This selectivity suggests that this compound could be beneficial in conditions like asthma where PGD2 is implicated .
Anti-inflammatory Effects
This compound has shown promise in various preclinical studies for its anti-inflammatory properties:
- Inhibition of Allergic Responses : The compound has been noted to ameliorate symptoms associated with allergic reactions and asthma by selectively inhibiting PGD2 production .
- Structural Insights : The crystal structure of this compound bound to H-PGDS reveals that it interacts with key amino acids within the enzyme's active site, enhancing our understanding of its inhibitory mechanism .
Summary of Biological Activity Studies
| Study Type | Model Used | Dosage | Key Findings |
|---|---|---|---|
| Muscle Necrosis | mdx Mouse | 30 mg/kg/day | Reduced necrotic muscle volume by 70% at day 4 |
| Airway Inflammation | Wild-type Mice | 30 mg/kg | Decreased PGD2 without affecting PGE2 and PGF2α |
| Allergic Response | Eosinophil Model | 10 μM | Enhanced inhibition of eosinophil activation |
Case Studies
-
Muscle Necrosis Case Study :
- Objective : To evaluate the efficacy of this compound in reducing muscle damage.
- Results : Significant reduction in muscle necrosis and inflammatory cytokines was observed after treatment with this compound compared to vehicle controls.
-
Asthma Model Case Study :
- Objective : To assess the impact of this compound on airway inflammation.
- Results : Treatment led to decreased airway hyperresponsiveness and inflammation markers, indicating potential for asthma management.
属性
IUPAC Name |
4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGXAHOROZEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424898 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162641-16-9 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















